3,4-Dibutoxycyclobutane-1,2-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Dibutyl squarate can be synthesized through the esterification of squaric acid with butanol. The reaction typically involves the use of an acid catalyst such as sulfuric acid to facilitate the esterification process . The reaction conditions include heating the mixture under reflux to drive the reaction to completion . Industrial production methods may involve continuous flow processes to enhance efficiency and yield .
Chemical Reactions Analysis
Dibutyl squarate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form squaric acid derivatives.
Reduction: Reduction reactions can yield different squarate esters.
Substitution: Common reagents for substitution reactions include nucleophiles like amines and alcohols.
Scientific Research Applications
Dibutyl squarate has several scientific research applications:
Chemistry: It is used in the synthesis of squarylium dyes, which are valuable in photoconducting applications.
Biology: It serves as a sensitizing agent in immunotherapy for treating conditions like alopecia areata.
Medicine: It is being investigated for its potential in treating herpes labialis (cold sores).
Mechanism of Action
The exact mechanism of action of dibutyl squarate is not fully understood. it is believed to work by redirecting the inflammatory response through the induction of allergic contact dermatitis . This mechanism involves the activation of immune cells and the release of cytokines, which help in the treatment of conditions like alopecia areata .
Comparison with Similar Compounds
Dibutyl squarate is unique compared to other squaric acid derivatives due to its specific ester groups. Similar compounds include:
Squaric acid: The parent compound, which is a strong dicarboxylic acid.
Squaric acid diethyl ester: Another ester derivative with different alkyl groups.
Squaric acid dimethyl ester: A derivative with smaller alkyl groups, leading to different physical and chemical properties.
Dibutyl squarate stands out due to its specific applications in medical treatments and industrial processes, making it a versatile and valuable compound in various fields.
Properties
Molecular Formula |
C12H20O4 |
---|---|
Molecular Weight |
228.28 g/mol |
IUPAC Name |
3,4-dibutoxycyclobutane-1,2-dione |
InChI |
InChI=1S/C12H20O4/c1-3-5-7-15-11-9(13)10(14)12(11)16-8-6-4-2/h11-12H,3-8H2,1-2H3 |
InChI Key |
ACLFBEBBBSCFRC-UHFFFAOYSA-N |
Canonical SMILES |
CCCCOC1C(C(=O)C1=O)OCCCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.